1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methoxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3-chloroaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+2-methoxyethyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(2-ethoxyethyl)urea: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(2-methoxyethyl)urea: The position of the chlorine atom on the phenyl ring is different, which can influence the compound’s reactivity and interactions.
1-(3-Bromophenyl)-3-(2-methoxyethyl)urea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-6-5-12-10(14)13-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
OCWOGWHGSTYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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